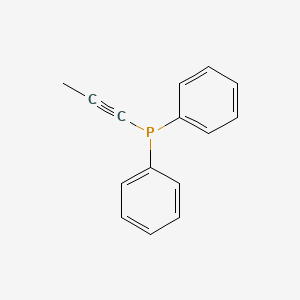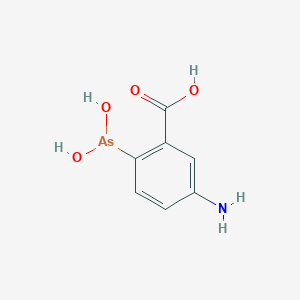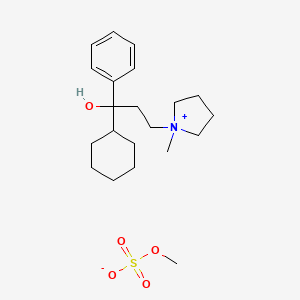
Tricyclamol methosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclamol methosulfate is a quaternary ammonium compound known for its spasmolytic action on smooth muscle. It is a crystalline, odorless substance that is readily soluble in water. This compound has been used in various medical applications, particularly for its ability to inhibit the spasmogenic effects of acetylcholine, carbachol, pilocarpine, and barium chloride .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tricyclamol methosulfate can be synthesized through a series of chemical reactions involving the formation of a quaternary ammonium compoundThe reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions as in laboratory settings but optimized for efficiency and yield. The process includes the use of reactors, distillation units, and purification systems to ensure the final product meets the required purity standards .
Análisis De Reacciones Químicas
Types of Reactions
Tricyclamol methosulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Catalysts like palladium on carbon and conditions such as elevated temperatures and pressures are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Tricyclamol methosulfate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound has been used to treat conditions involving smooth muscle spasms, such as peptic ulcers and gastrointestinal disorders.
Industry: It is utilized in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
Tricyclamol methosulfate exerts its effects by blocking the superior cervical ganglion and reducing the motility of the stomach and duodenum. This action is primarily due to its ability to inhibit the spasmogenic effects of acetylcholine and other similar compounds. The molecular targets include muscarinic receptors, which play a crucial role in smooth muscle contraction .
Comparación Con Compuestos Similares
Similar Compounds
Procyclidine: Another quaternary ammonium compound with anticholinergic properties.
Hyoscyamine: A tropane alkaloid with similar spasmolytic effects.
Atropine: A well-known anticholinergic agent used for various medical applications
Uniqueness
Tricyclamol methosulfate is unique in its specific action on smooth muscle and its ability to inhibit a wide range of spasmogenic agents. Its effectiveness in reducing gastrointestinal motility and controlling pain associated with peptic ulcers sets it apart from other similar compounds .
Propiedades
Número CAS |
6138-33-6 |
|---|---|
Fórmula molecular |
C21H35NO5S |
Peso molecular |
413.6 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol;methyl sulfate |
InChI |
InChI=1S/C20H32NO.CH4O4S/c1-21(15-8-9-16-21)17-14-20(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19;1-5-6(2,3)4/h2,4-5,10-11,19,22H,3,6-9,12-17H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
SOWZZZARRXSFKR-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


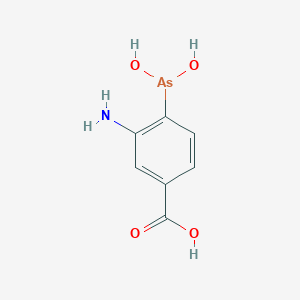
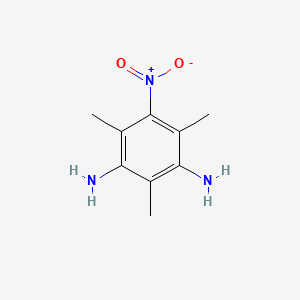
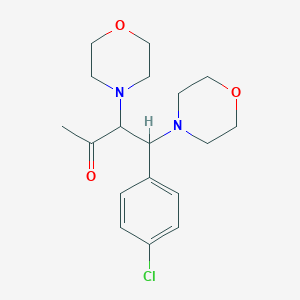

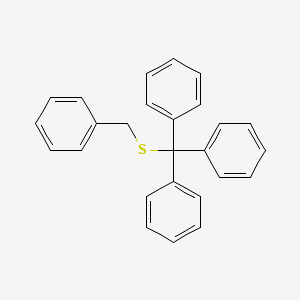
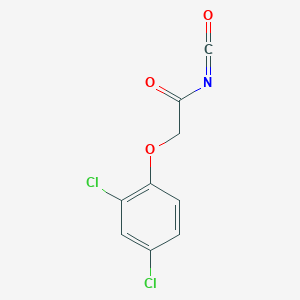
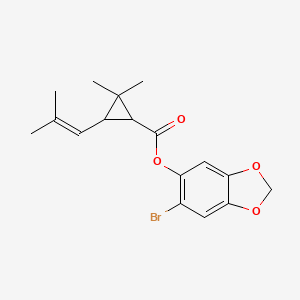
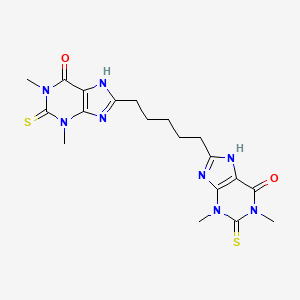
![3-[2-(Hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14723635.png)
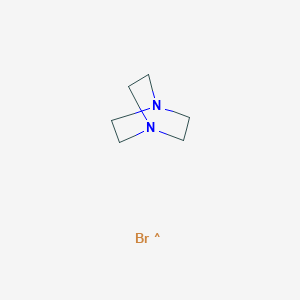
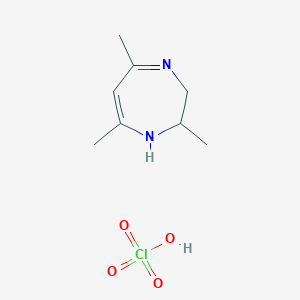
![8-Bromobenzo[f]quinazoline-1,3-diamine](/img/structure/B14723666.png)
